- Asymmetric epoxidation of cis-alkenes mediated by iminium salts: highly enantioselective synthesis of levcromakalim, Organic Letters, 2005, 7(3), 375-377

Cas no 94535-50-9 (LEVCROMAKALIM)

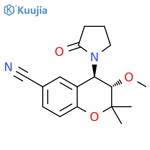

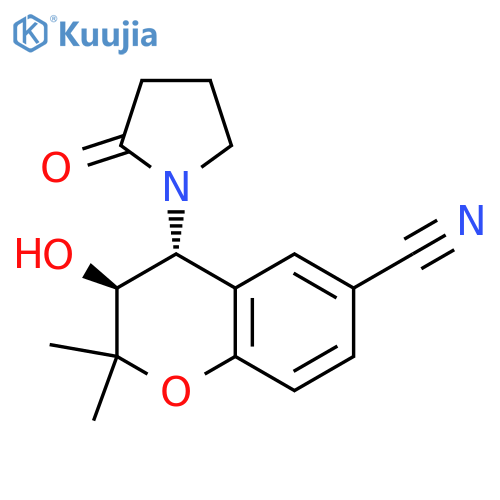

LEVCROMAKALIM structure

Nome del prodotto:LEVCROMAKALIM

LEVCROMAKALIM Proprietà chimiche e fisiche

Nomi e identificatori

-

- LEVCROMAKALIM

- Levcromakalim,(3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile

- lemakalim

- levcromakelim

- (3S,4R)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile (ACI)

- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S-trans)- (ZCI)

- (-)-Cromakalim

- (3S,4R)-(-)-Cromakalim

- BRL 38227

- Levkromakalim

- (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile

- LEVCROMAKALIM [USAN]

- LEVCROMAKALIM (+/-)-FORM

- AKOS000281031

- NCGC00025132-01

- 94470-67-4

- (-)-Cromakalim;BRL 38227

- Cromakalimum [Latin]

- SR-01000597579-1

- NCGC00025132-02

- SR-01000597579-2

- Levcromakalim (USAN/INN)

- MLS001333994

- 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-benzo[b]pyran-3-ol

- (3s,4r)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chroman-6-carbonitrile

- (3S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile

- CHEBI:6436

- Levcromakalim [USAN:INN:BAN]

- Cromakalime [French]

- 1-((3S,4R)-6-Ethynyl-3-hydroxy-2,2-dimethyl-chroman-4-yl)-pyrrolidin-2-one

- NS00125528

- LEVCROMAKALIM [INN]

- Tox21_110948

- Cromakalim, (3S-trans)-Isomer

- CS-6950

- (+/-)-cromakalim

- Cromakalim, trans-Isomer

- CHEMBL100

- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

- Levanex

- HMS2233P19

- HMS3414K15

- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S,trans)-

- HY-14255

- trans-6-Cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxopyrrolidinyl)-2H-1-benzopyran-3-ol

- BRD-K24526313-001-08-6

- M&B-44809

- 2H-1-BENZOPYRAN-6-CARBONITRILE, 3,4-DIHYDRO-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-, (3S,4R)-

- CROMAKALIM [MART.]

- Cromakalim

- NCGC00025132-04

- BRN 3622889

- SMR000058880

- RW7PN4BLDJ

- (+-)-trans-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile

- CAS-94535-50-9

- BRL 34915

- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile(BRL 38227)

- MLS001077309

- Tox21_113581

- brl34915

- MS-24087

- G12682

- BRL-34915

- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile (Lemakalim)

- NCGC00025132-03

- (+/-)-TRANS-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-6-CHROMANCARBONITRILE

- D02385

- Cromakalime

- MLS000069770

- BRD-K24526313-001-18-5

- BRD-K24526313-001-17-7

- HMS3678K15

- LEVCROMAKALIM [MI]

- 0G4X367WA3

- SCHEMBL122344

- Cromakalimum

- BDBM50010132

- LEVCROMAKALIM [JAN]

- DTXCID3025677

- UNII-0G4X367WA3

- DTXSID5045677

- UNII-RW7PN4BLDJ

- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, trans-(+-)-

- SR-01000597579

- BRL-38227

- 94535-50-9

- Opera_ID_416

- LEVCROMAKALIM (+/-)-FORM [MI]

- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile

- BRL-38266

- 3S,4R-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile

- Cromakalim [INN:BAN]

- (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile

- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chromane-6-carbonitrile

- CROMAKALIM [INN]

- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile

- Tox21_110948_1

- TVZCRIROJQEVOT-CABCVRRESA-N

- HMS3267D06

- LEVCROMAKALIM [WHO-DD]

-

- Inchi: 1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1

- Chiave InChI: TVZCRIROJQEVOT-CABCVRRESA-N

- Sorrisi: O[C@@H]1C(C)(C)OC2C=CC(=CC=2[C@H]1N1CCCC1=O)C#N

Proprietà calcolate

- Massa esatta: 286.13200

- Massa monoisotopica: 286.132

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 21

- Conta legami ruotabili: 1

- Complessità: 481

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 73.6A^2

- XLogP3: 0.8

Proprietà sperimentali

- Densità: 1.31

- Punto di fusione: 242-244°

- Punto di ebollizione: 482.3°Cat760mmHg

- Punto di infiammabilità: 245.5°C

- Solubilità: DMSO: ≤10 mM, soluble

- PSA: 73.56000

- LogP: 1.69158

- Rotazione specifica: D26 -52.2° (c = 1 in chloroform)

LEVCROMAKALIM Informazioni sulla sicurezza

- WGK Germania:3

- Istruzioni di sicurezza: 22-24/25

- RTECS:DJ2177500

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

LEVCROMAKALIM Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

LEVCROMAKALIM Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-6950-50mg |

Levcromakalim |

94535-50-9 | 99.79% | 50mg |

$871.0 | 2022-04-26 | |

| ChemScence | CS-6950-5mg |

Levcromakalim |

94535-50-9 | 99.79% | 5mg |

$145.0 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876225-2mg |

Levcromakalim |

94535-50-9 | ≥99% | 2mg |

¥820.80 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0150-5 mg |

Levcromakalim |

94535-50-9 | 99.91% | 5mg |

¥987.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0150-25 mg |

Levcromakalim |

94535-50-9 | 99.91% | 25mg |

¥3416.00 | 2022-04-26 | |

| TRC | L331300-100mg |

Levcromakalim |

94535-50-9 | 100mg |

$1832.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L47780-5mg |

LEVCROMAKALIM |

94535-50-9 | 5mg |

¥1952.0 | 2021-09-09 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0150-200 mg |

Levcromakalim |

94535-50-9 | 99.91% | 200mg |

¥13777.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876225-5mg |

Levcromakalim |

94535-50-9 | ≥99% | 5mg |

¥1,231.20 | 2022-01-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-361230-10 mg |

Levcromakalim, |

94535-50-9 | 10mg |

¥3,159.00 | 2023-07-10 |

LEVCROMAKALIM Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 6 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Stereoselective epoxidation using chiral salen-type catalysts, United States, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 4 h, 25 °C

1.2 Solvents: Water ; 25 °C

1.2 Solvents: Water ; 25 °C

Riferimento

- Asymmetric Epoxidation of Alkenes Catalyzed by a Porphyrin-Inspired Manganese Complex, Organic Letters, 2013, 15(16), 4138-4141

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydride

Riferimento

- Compositions and methods for extended release cromakalim therapy, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Mechanism of action and systemic and regional hemodynamics of the potassium channel activator BRL34915 and its enantiomers, Circulation Research, 1988, 62(4), 679-86

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Method for the preparation of (3S,4R)-isomers of 4-(cyclic-amido)-2H-1-benzopyrans and 4-amino-3-hydroxy-2H-1-benzopyrans, European Patent Organization, , ,

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Synthesis of homochiral potassium channel openers: role of the benzopyranyl 3-hydroxyl group in cromakalim and pyridine N-oxides in determining the biological activities of enantiomers, Bioorganic & Medicinal Chemistry Letters, 1992, 2(3), 229-34

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 6 h, -78 °C

1.2 Reagents: Water ; -78 °C

1.2 Reagents: Water ; -78 °C

Riferimento

- Total synthesis of chromanol 293B and cromakalim via stereoselective amination of chiral benzylic ethers, Tetrahedron Letters, 2020, 61(5),

Metodo di produzione 9

Condizioni di reazione

Riferimento

- 2,2-Dialkylnaphthalen-1-ones as new potassium channel activators, Journal of Medicinal Chemistry, 1993, 36(15), 2121-33

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans, Journal of Medicinal Chemistry, 1986, 29(11), 2194-201

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

Riferimento

- Preparation of optically active benzopyran compounds as antihypertensives and smooth muscle relaxants, Japan, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; overnight, rt

Riferimento

- Preparation of controlled-delivery cromakalim prodrugs, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 30 min, rt

1.2 Solvents: Dimethyl sulfoxide ; 6 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Dimethyl sulfoxide ; 6 h, rt

1.3 Reagents: Water ; rt

Riferimento

- Immobilized dimeric chiral Mn(III) salen complex on short channel ordered mesoporous silica as an effective catalyst for the epoxidation of non-functionalized alkenes, Tetrahedron, 2012, 68(31), 6314-6322

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Benzopyran derivatives, European Patent Organization, , ,

LEVCROMAKALIM Raw materials

- 2,2-Dimethyl-3,4-epoxy-6-cyanochroman

- (3S,4R)-3,4-Dihydro-3-methoxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile

LEVCROMAKALIM Preparation Products

LEVCROMAKALIM Letteratura correlata

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

94535-50-9 (LEVCROMAKALIM) Prodotti correlati

- 94470-67-4((+/-)-Cromakalim)

- 1602629-63-9(2-(1-ethyl-4-methoxy-1H-pyrazol-5-yl)ethan-1-ol)

- 2680867-14-3(Prop-2-en-1-yl 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)azetidine-1-carboxylate)

- 2034463-34-6(N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide)

- 2138393-23-2(N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)cyclopropanesulfonamide)

- 946301-51-5(4-amino-3-(4-chlorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione)

- 454473-70-2(3-CHLORO-2,2-DIMETHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE)

- 1871421-26-9(3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

- 1448069-58-6(6-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole)

- 13274-43-6(N-Methyl-1,2,4-triazolinedione)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:94535-50-9)LEVCROMAKALIM

Purezza:99%

Quantità:10mg

Prezzo ($):178.0